molecular formula C13H12N4O3 B2507966 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2210053-87-3

2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2507966
CAS No.: 2210053-87-3
M. Wt: 272.264
InChI Key: NKHZWMYTUZJRML-UHFFFAOYSA-N
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Description

2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of benzodioxole, azetidine, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins . The interaction with COX enzymes suggests that This compound may have anti-inflammatory properties. Additionally, the compound’s triazole group allows it to form stable complexes with metal ions, which can further influence its biochemical activity.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. The compound binds to the active sites of COX enzymes, inhibiting their activity and reducing prostaglandin synthesis . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, the triazole group in This compound can chelate metal ions, which may further modulate its biochemical activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-13(9-1-2-11-12(5-9)20-8-19-11)16-6-10(7-16)17-14-3-4-15-17/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHZWMYTUZJRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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